

Application Notes and Protocols for the Analytical Detection of Risperidone E-oxime

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Compound of Interest

Compound Name: *Risperidone E-oxime*

Cat. No.: *B563589*

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Introduction

Risperidone E-oxime is recognized as a significant impurity in the synthesis of Risperidone, an atypical antipsychotic medication.[1][2] As a geometric isomer of the Z-oxime, a key intermediate in Risperidone synthesis, the E-oxime is considered a process-related impurity.[3] Its monitoring and quantification are crucial for ensuring the quality, safety, and efficacy of the final drug product. These application notes provide detailed methodologies for the detection and quantification of **Risperidone E-oxime** in bulk drug substances and pharmaceutical formulations using modern chromatographic techniques.

Analytical Methods Overview

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common analytical techniques for the determination of Risperidone and its related substances, including the E-oxime impurity.[4][5] These methods offer high resolution and sensitivity for the separation and quantification of closely related compounds.

Key Analytical Techniques:

- Reversed-Phase HPLC (RP-HPLC): A widely used method for the separation of non-polar and moderately polar compounds.
- Ultra-High-Performance Liquid Chromatography (UHPLC): Offers faster analysis times and improved resolution compared to conventional HPLC.

Quantitative Data Summary

The following table summarizes the validation parameters for a UPLC method for the quantification of **Risperidone E-oxime** (Impurity A).

Parameter	Result
Linearity Range	Not explicitly stated for E-oxime, but method validated for impurities.
Accuracy (Recovery)	97.51% (at LOQ level), 101.01% (at 80% of specification limit), 99.61% (at 100% of specification limit), 101.10% (at 150% of specification limit)
Limit of Detection (LOD)	Not explicitly stated for E-oxime.
Limit of Quantification (LOQ)	Not explicitly stated for E-oxime.
Precision (RSD%)	Not explicitly stated for E-oxime.

Experimental Protocols

Protocol 1: UPLC Method for the Determination of Risperidone E-oxime in Bulk Drug Substance

This protocol is based on a method developed for the analysis of Risperidone and its impurities.

1. Instrumentation and Chromatographic Conditions:

- System: Waters UPLC system or equivalent.

- Column: C18 column (e.g., 100 mm x 3.5 mm, 1.7 μ m).
- Mobile Phase A: To be prepared based on specific method requirements.
- Mobile Phase B: To be prepared based on specific method requirements.
- Flow Rate: 0.5 mL/min.
- Column Temperature: 40 °C.
- UV Detector Wavelength: 260 nm.
- Injection Volume: 1 μ L.

2. Preparation of Solutions:

- Diluent: A mixture of Mobile Phase A and Methanol (90:10 v/v).
- Standard Solution: Prepare a stock solution of **Risperidone E-oxime** reference standard of 100 μ g/mL in diluent. From this, prepare a working standard solution of 1.2 μ g/mL.
- Sample Solution: Prepare a solution of the Risperidone API sample at a concentration of 1500 μ g/mL in the diluent.

3. Chromatographic Procedure:

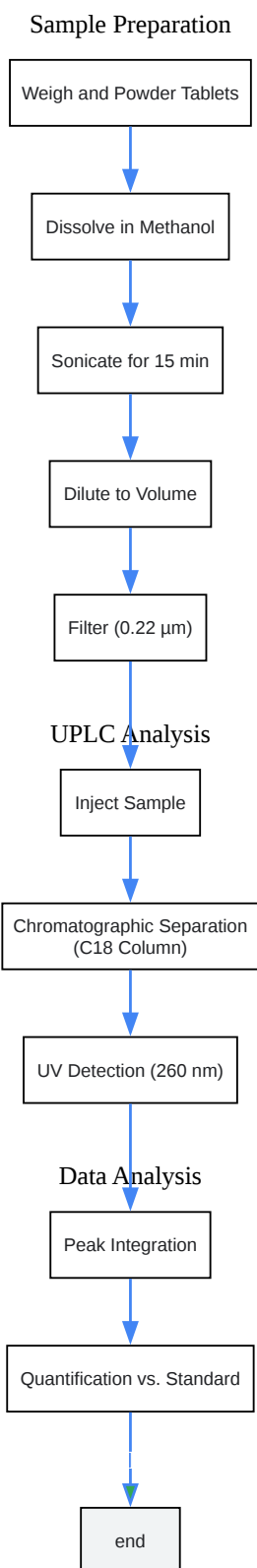
- Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
- Inject the diluent (blank) to ensure no interfering peaks are present.
- Inject the standard solution to determine the retention time and response of **Risperidone E-oxime**.
- Inject the sample solution.
- Quantify the amount of **Risperidone E-oxime** in the sample by comparing its peak area to that of the standard.

Protocol 2: Sample Preparation from Pharmaceutical Formulations (Tablets)

This protocol describes the extraction of Risperidone and its impurities from tablets for subsequent analysis.

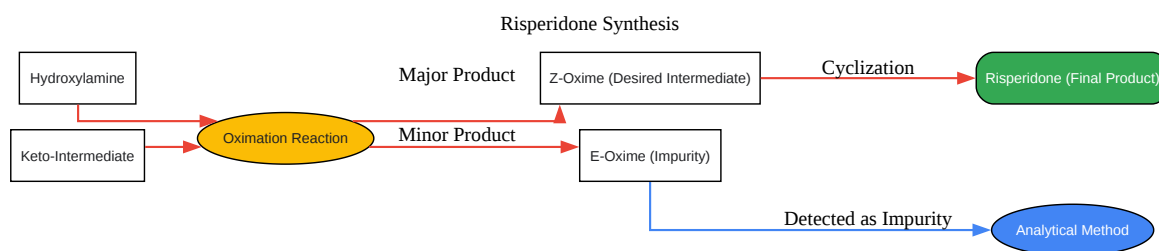
- Weigh and finely powder 20 tablets.
- Accurately weigh a portion of the powder equivalent to 10 mg of Risperidone and transfer it to a 10 mL volumetric flask.
- Add approximately 7 mL of methanol to the flask.
- Shake and sonicate the flask for 15 minutes to ensure complete dissolution of the active ingredient.
- Allow the solution to cool to room temperature and then dilute to the mark with methanol.
- Filter the solution through a 0.22 μ m membrane filter before injection into the chromatographic system.

Visualizations



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Caption: Analytical workflow for **Risperidone E-oxime** detection.



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Caption: Formation of **Risperidone E-oxime** during synthesis.

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